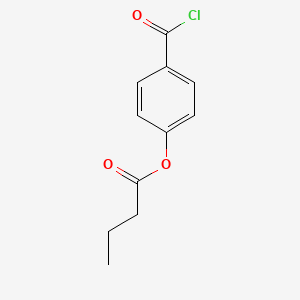
4-(Chlorocarbonyl)phenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chlorocarbonyl group attached to a phenyl ring, which is further connected to a butanoate group. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including 4-(Chlorocarbonyl)phenyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction typically involves the following steps:
Preparation of the acid chloride: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Esterification: The acid chloride is then reacted with butanol in the presence of a base, such as pyridine, to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to form an alcohol.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester structure.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavoring agents.
Isopropyl butanoate: Similar ester structure, used in perfumes.
Uniqueness
4-(Chlorocarbonyl)phenyl butanoate is unique due to the presence of the chlorocarbonyl group attached to a phenyl ring. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial production.
Eigenschaften
CAS-Nummer |
61096-97-7 |
|---|---|
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) butanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-3-10(13)15-9-6-4-8(5-7-9)11(12)14/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
WKAGYCUGWKXUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


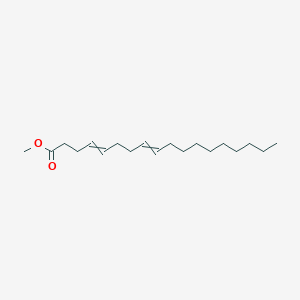
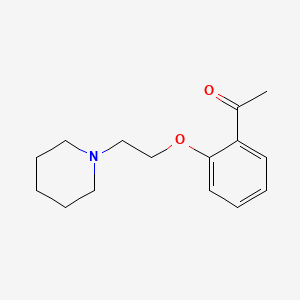
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)
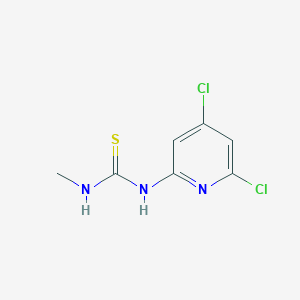
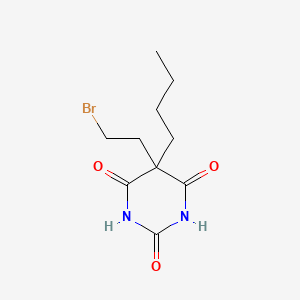

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
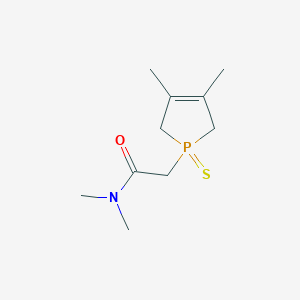
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
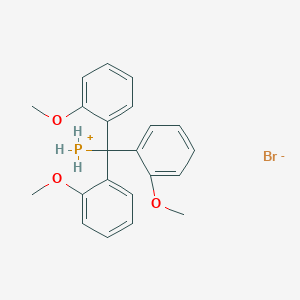

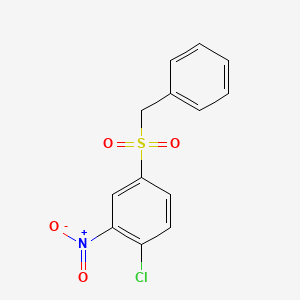
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
